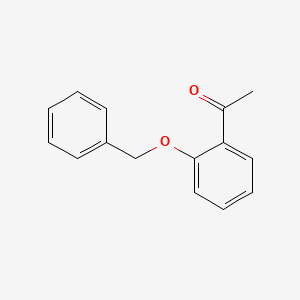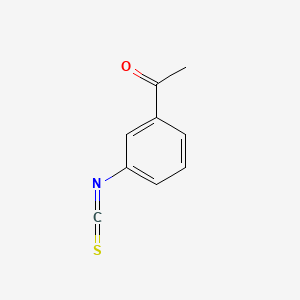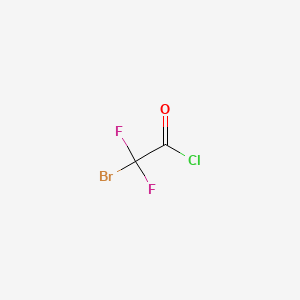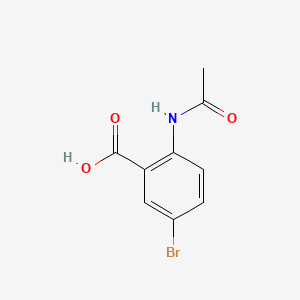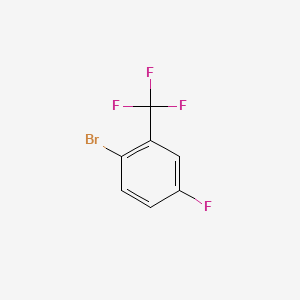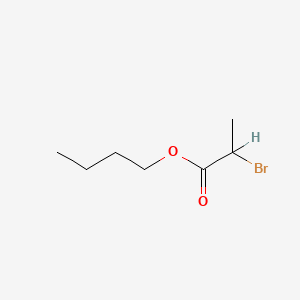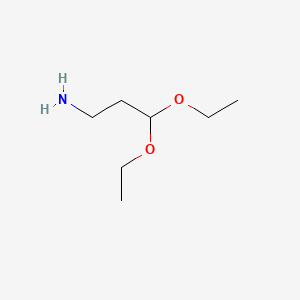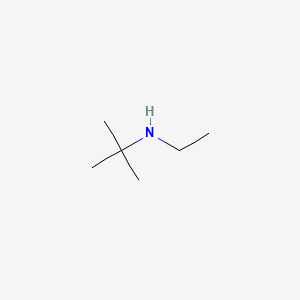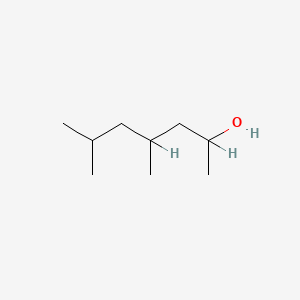
2-溴-N-(4-甲氧基苯基)乙酰胺
描述
Synthesis Analysis The synthesis of compounds related to 2-bromo-N-(4-methoxyphenyl)acetamide involves multiple steps including bromination, nitration, and specific reactions tailored to introduce the desired functional groups. In one example, the synthesis of N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide was achieved through alkylation and nitration, highlighting the complex nature of synthesizing these compounds (Zhang Da-yang, 2004).
Molecular Structure Analysis Structural analysis of related compounds shows significant dihedral angles between different fragments of the molecules, influencing their overall shape and reactivity. For instance, in a specific compound, the dihedral angle between the bromophenyl fragment and the acetamide unit was observed, along with the angle between two benzene rings, demonstrating the molecule's non-planar structure (Zhu-Ping Xiao et al., 2009).
Chemical Reactions and Properties Chemical properties of these compounds include their reactivity towards various chemical reactions such as hydrogenation and carbonylation. For example, the hydrogenation of N-(3-nitro-4- methoxyphenyl)acetamide into N-(3-amino-4-methoxyphenyl)acetamide showcased its applicability in producing azo disperse dyes (Zhang Qun-feng, 2008).
Physical Properties Analysis Physical properties, including crystalline structure and hydrogen bonding patterns, play a crucial role in the stability and packing of these compounds in the solid state. Detailed crystallography reports indicate intermolecular hydrogen bonds and C—H⋯π interactions forming chains, which significantly impact the compounds' solubility and melting points (Zhu-Ping Xiao et al., 2009).
Chemical Properties Analysis The chemical properties of 2-bromo-N-(4-methoxyphenyl)acetamide derivatives are influenced by the presence of electron-withdrawing and donating groups on the benzene ring, affecting their overall reactivity. For instance, bromine acts as an electron-withdrawing group, altering the reactivity of the compound in subsequent chemical reactions (I. Guzei et al., 2010).
科学研究应用
代谢产物分析
- 2-溴-N-(4-甲氧基苯基)乙酰胺,作为更广泛的溴乙酰胺衍生物类别的一部分,已被研究其在精神活性物质代谢中的作用。例如,对4-溴-2,5-二甲氧基苯乙胺(2C-B)的代谢产物在大鼠和人类尿液中进行了分析,识别出各种溴乙酰胺衍生物作为代谢产物。这项研究对于理解这些物质在生物体内的代谢和排泄过程是重要的(Kanamori et al., 2002);(Kanamori et al., 2013)。
药物合成
- 该化合物已被用于合成潜在的细胞毒性、抗炎、镇痛和退热药物。与2-溴-N-(4-甲氧基苯基)乙酰胺具有结构关系的N-(1-(4-溴苯基)乙基)-2-苯氧基乙酰胺和N-(1-(4-甲氧基苯基)乙基)-2-苯氧基乙酰胺衍生物已被合成并评估其药理效应(Rani et al., 2016)。
生化研究
- 在生化研究中,对2-溴-N-(4-甲氧基苯基)乙酰胺的衍生物进行了评估,以了解其对特定酶的抑制活性。例如,对2-(4-甲氧基苯基)乙基]乙酰胺衍生物进行了研究,以了解其对蛋白酪氨酸磷酸酶1B的抑制作用,这对于开发治疗糖尿病等疾病的新方法是重要的(Saxena et al., 2009)。
抗微生物应用
- 对溴苯基乙酰胺的新Schiff碱和噻唑烷酮衍生物,包括2-溴-N-(4-甲氧基苯基)乙酰胺,已被合成并评估其抗微生物特性。这些化合物对于寻找新的抗菌和抗真菌剂是重要的(Fuloria et al., 2014)。
分子结构和晶体学
- 已对2-溴-N-(4-甲氧基苯基)乙酰胺的分子结构和晶体学进行了研究,为了解这些化合物的物理和化学性质提供了见解。这项研究对于理解该化合物的反应性和在各个领域中的潜在应用是至关重要的(Xiao et al., 2009)。
作用机制
安全和危害
属性
IUPAC Name |
2-bromo-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-13-8-4-2-7(3-5-8)11-9(12)6-10/h2-5H,6H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLFJPPNMBXMPHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60336317 | |
| Record name | 2-bromo-N-(4-methoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60336317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(4-methoxyphenyl)acetamide | |
CAS RN |
29182-87-4 | |
| Record name | 2-bromo-N-(4-methoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60336317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

